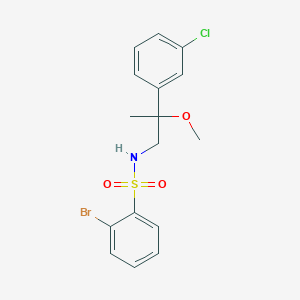

2-bromo-N-(2-(3-chlorophenyl)-2-methoxypropyl)benzenesulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-bromo-N-(2-(3-chlorophenyl)-2-methoxypropyl)benzenesulfonamide, also known as BAY 11-7082, is a compound that has gained significant attention in the scientific community due to its potential as a therapeutic agent for various diseases. This compound was first synthesized in 2001 by researchers at Bayer AG, and since then, it has been extensively studied for its anti-inflammatory and anticancer properties.

Aplicaciones Científicas De Investigación

Photodynamic Therapy for Cancer Treatment

Benzenesulfonamide derivatives, particularly those related to zinc phthalocyanine compounds, have shown promising applications in photodynamic therapy (PDT) for cancer treatment. These compounds, characterized by high singlet oxygen quantum yields and good fluorescence properties, are essential for Type II photodynamic mechanisms. Their ability to generate singlet oxygen efficiently makes them potent photosensitizers for destroying cancerous cells under light activation. Such compounds have been synthesized and characterized, displaying photophysical and photochemical properties favorable for PDT applications (Pişkin, Canpolat, & Öztürk, 2020).

Environmental Studies

In environmental science, benzenesulfonamide derivatives have been explored for their reactivity and degradation products in chlorinated seawater swimming pools. Oxybenzone, a common UV filter in sunscreens, reacts with chlorine in seawater pools, leading to the formation of brominated disinfection byproducts. Understanding these transformation products is crucial for assessing the environmental impact and toxicity of these compounds in aquatic ecosystems (Manasfi et al., 2015).

Synthetic Chemistry

Benzenesulfonamide derivatives play a significant role in synthetic chemistry, offering pathways to various functionalized molecules. For example, they have been used to study the cleavage of ethers, showcasing a green protocol for regenerating phenols from ethers. This approach emphasizes the environmental benefits of using less hazardous materials and procedures in organic synthesis (Boovanahalli, Kim, & Chi, 2004).

Furthermore, the structural reorganization of sulfanyl-substituted 2-aza-1,3,5-trienes into rare functionalized 2-thiazolines showcases the versatility of benzenesulfonamide derivatives in facilitating novel synthetic routes. Such transformations highlight the potential of these compounds in generating new classes of molecules with potential applications in medicinal chemistry and materials science (Nedolya et al., 2014).

Propiedades

IUPAC Name |

2-bromo-N-[2-(3-chlorophenyl)-2-methoxypropyl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17BrClNO3S/c1-16(22-2,12-6-5-7-13(18)10-12)11-19-23(20,21)15-9-4-3-8-14(15)17/h3-10,19H,11H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKDCPFYXZVVHCW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CNS(=O)(=O)C1=CC=CC=C1Br)(C2=CC(=CC=C2)Cl)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17BrClNO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

418.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-bromo-N-(2-(3-chlorophenyl)-2-methoxypropyl)benzenesulfonamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-({3-[(3-ethyl-1,2,4-oxadiazol-5-yl)methyl]-8-methoxy-4-oxo-3,4-dihydro-5H-pyrimido[5,4-b]indol-5-yl}methyl)benzonitrile](/img/structure/B2995446.png)

![N-{1-[2-methyl-6-(trifluoromethyl)-4-pyrimidinyl]-4-piperidyl}benzamide](/img/structure/B2995453.png)

![N-[4-(morpholin-4-ylsulfonyl)phenyl]furan-3-carboxamide](/img/structure/B2995456.png)

![2-{4-[5-(2,4-Dichlorophenyl)-2-furyl]-1,3-thiazol-2-yl}-3-(dimethylamino)acrylonitrile](/img/structure/B2995460.png)

![3-(3,4-dimethoxyphenyl)-5-(4-fluorobenzyl)-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2995466.png)

![N-ethyl-N'-{5-[(3-fluorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}urea](/img/structure/B2995467.png)